molecular formula C28H34N2O4S B301431 ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301431
M. Wt: 494.6 g/mol
InChI Key: IXHHKPZGUDTKFF-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate, also known as ECDPT, is a chemical compound that has been studied for its potential application in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate in lab experiments is its ability to inhibit cancer cell growth and inflammation. This makes it a promising compound for the development of new cancer therapies and anti-inflammatory drugs. However, one limitation of using ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate, including the development of new drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate as a therapeutic agent for other diseases, such as neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate and its physiological effects in vivo.

Synthesis Methods

The synthesis of ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate involves several steps, including the reaction of 2-(4-ethoxyanilino)thiophene-3-carboxylic acid with cyclohexyl isocyanide to form the corresponding imine. This intermediate is then treated with methyl lithium to give the corresponding lithium enolate, which is subsequently reacted with ethyl chloroformate to yield the final product.

Scientific Research Applications

Ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has been studied for its potential application in various scientific research fields, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has anti-inflammatory and anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

Product Name

ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C28H34N2O4S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl (5Z)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H34N2O4S/c1-5-33-23-14-12-21(13-15-23)29-27-25(28(32)34-6-2)26(31)24(35-27)17-20-16-18(3)30(19(20)4)22-10-8-7-9-11-22/h12-17,22,29H,5-11H2,1-4H3/b24-17-

InChI Key

IXHHKPZGUDTKFF-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=C(N(C(=C3)C)C4CCCCC4)C)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(N(C(=C3)C)C4CCCCC4)C)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=C(N(C(=C3)C)C4CCCCC4)C)S2)C(=O)OCC

Origin of Product

United States

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